3-Ethyladenine (3-EtAde) is an exocyclic DNA adduct primarily recognized for its role in mutagenesis and cytotoxicity. [, , , , , , , , ] It is formed endogenously through the reaction of DNA with various alkylating agents, including ethyl methanesulfonate (EMS), diethyl sulfate (DES), and N-ethyl-N-nitrosourea (ENU). [, , , , , , , , , , ] 3-EtAde is considered a significant indicator of exposure to these alkylating agents, which can originate from both environmental sources and endogenous metabolic processes. [, , , , , ]
3-EtAde is classified as a DNA alkylation product, specifically an N-alkylpurine. [, , , , , , , , , , ] It primarily forms at the N-3 position of adenine bases within DNA, creating a helix-distorting lesion that can interfere with DNA replication and transcription. [, , , , , , , , , , , , ] Scientific research utilizes 3-EtAde as a valuable biomarker for assessing exposure to alkylating agents and investigating their mutagenic and carcinogenic potential. [, , , , , , , ]
3-Ethyladenine can be synthesized through various chemical methods, often involving alkylating agents such as ethyl methanesulfonate. It is classified under alkylated purines, which are modified forms of nucleobases that can participate in biochemical processes, particularly in DNA replication and repair mechanisms.
The synthesis of 3-ethyladenine typically involves alkylation reactions, where adenine is treated with ethylating agents. One common method utilizes ethyl methanesulfonate as an alkylating agent. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl group is transferred to the nitrogen atom in the adenine structure.
The efficiency of this synthesis method can vary depending on the reaction conditions, including temperature, time, and concentration of reagents.
The molecular formula for 3-ethyladenine is CHN. Its structure consists of a purine ring system with an ethyl group attached to the nitrogen at position 3. The compound exhibits distinct spectral properties that can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry.
The vibrational spectra and molecular geometry can be computed using quantum chemical methods such as density functional theory (DFT).
3-Ethyladenine participates in various chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition. One significant reaction is its incorporation into DNA, where it can lead to mispairing during DNA replication.
The mutagenic potential of this compound is primarily due to its ability to form stable adducts with DNA bases.
The mechanism by which 3-ethyladenine exerts its effects involves several steps:
Studies have shown that alkylated bases like 3-ethyladenine are recognized by DNA repair enzymes, which may attempt to correct these errors but can inadvertently propagate mutations.
3-Ethyladenine exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
3-Ethyladenine has several applications in scientific research:
3-Methyladenine (3-MA) functions as a competitive inhibitor of Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34, which is essential for the initiation of autophagosome formation. Vps34 catalyzes the production of phosphatidylinositol 3-phosphate (PI3P), a lipid second messenger that recruits downstream effector proteins containing FYVE or PX domains to the pre-autophagosomal membrane. This recruitment is critical for the expansion of the phagophore, the precursor structure to the autophagosome [2] [9].
Biochemical studies have demonstrated that 3-MA binds to the ATP-binding pocket of Vps34 with an IC50 value of 25 μM, effectively blocking its kinase activity. This inhibition prevents the localized generation of PI3P at the endoplasmic reticulum-mitochondria contact sites, thereby disrupting the assembly of the autophagy-specific PI3K complex consisting of Vps34, Vps15, Beclin-1, and ATG14L. Consequently, the absence of PI3P microdomains impairs the recruitment of WIPI proteins (mammalian homologs of ATG18) and other components of the autophagy machinery, leading to failed nucleation and elongation of the phagophore membrane [1] [7].
Table 1: Impact of 3-MA on Autophagic Markers in Experimental Models
Cell Type | Treatment | LC3-II/LC3-I Ratio | p62/SQSTM1 Level | Autophagic Flux | Observation Period |
---|---|---|---|---|---|
Mouse Embryonic Fibroblasts | 10 mM 3-MA | Decreased by 70% | Increased by 2.5-fold | Inhibited | 4 hours |
HT1080 Fibrosarcoma | 5-10 mM 3-MA | Decreased by 60-80% | Increased by 2-fold | Inhibited | 10 hours |
Diabetic Mouse Hippocampus | 15 mg/kg 3-MA | Decreased by 50% | Not Reported | Inhibited | 4 weeks |
The suppression of Vps34 activity by 3-MA has been experimentally confirmed through multiple approaches, including immunofluorescence showing disrupted PI3P puncta formation, immunoblotting demonstrating reduced conversion of LC3-I to LC3-II (a phosphatidylethanolamine-conjugated form associated with autophagosomal membranes), and accumulation of the autophagy receptor p62/SQSTM1 due to impaired autophagic degradation [1] [6] [9]. Notably, 3-MA's inhibition of Vps34 is concentration-dependent, with maximal autophagic inhibition observed at 10 mM in most cell culture models [7] [10].
Beyond its effects on Class III PI3K, 3-MA exhibits significant inhibitory activity against Class I PI3Ks, particularly at concentrations ≥5 mM. Class I PI3Ks generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in response to growth factor signaling, leading to the activation of the serine/threonine kinase Akt (Protein Kinase B). Akt phosphorylates multiple downstream targets, including the tuberous sclerosis complex (TSC1/TSC2), which subsequently activates the mechanistic target of rapamycin complex 1 (mTORC1) [1] [5].
mTORC1 is a central suppressor of autophagy initiation under nutrient-replete conditions. When active, mTORC1 phosphorylates and inhibits the ULK1 kinase complex (ULK1/2-ATG13-FIP200-ATG101), preventing its translocation to sites of autophagosome formation. Through sustained inhibition of Class I PI3K, 3-MA reduces Akt-mediated phosphorylation of TSC2, thereby enhancing the GTPase-activating protein (GAP) activity of the TSC complex toward Rheb (Ras homolog enriched in brain). This maintains Rheb in its inactive GDP-bound state, preventing mTORC1 activation [1] [10].
Table 2: Effects of 3-MA on Key Signaling Nodes in the PI3K/Akt/mTOR Pathway
Signaling Molecule | Effect of 3-MA | Functional Consequence | Experimental System |
---|---|---|---|
Class I PI3K (p110α/p110β) | Persistent inhibition | Reduced PIP3 production | In vitro kinase assays |
Akt (Thr308/Ser473 phosphorylation) | Decreased | Impaired activation | Diabetic mouse hippocampus, MEFs |
mTORC1 (S6K phosphorylation) | Reduced | Kinase complex inactivation | HEK293T, HeLa cells |
GSK3β (Ser9 phosphorylation) | Reduced | Increased kinase activity | Diabetic mouse hippocampus |
In diabetic encephalopathy models, 3-MA administration (15 mg/kg) significantly decreased phosphorylation of both Akt (at Ser473) and its downstream target GSK3β (at Ser9), while simultaneously reducing amyloid precursor protein (APP) and Tau hyperphosphorylation. This indicates that 3-MA's neuroprotective effects may partially stem from sustained inhibition of the Class I PI3K/Akt axis, leading to GSK3β activation—a kinase implicated in mitigating pathological tau phosphorylation [1]. This dual modulation of autophagy (via Vps34) and mTOR signaling (via Class I PI3K) positions 3-MA as a multifaceted regulator of cellular catabolism.
The effects of 3-MA on autophagy exhibit a paradoxical temporal pattern contingent upon treatment duration and cellular context. Under nutrient-rich conditions, short-term treatment (≤4 hours) with 3-MA inhibits both basal and inducible autophagy by blocking Vps34-dependent PI3P production. However, prolonged exposure (>6–9 hours) unexpectedly enhances autophagic flux in the same conditions. This biphasic effect arises from differential temporal inhibition kinetics: 3-MA exerts a transient suppression of Class III PI3K (Vps34) but sustains inhibition of Class I PI3K [2] [5] [9].
The persistent blockade of Class I PI3K de-represses autophagy induction by chronically inhibiting Akt/mTORC1 signaling. As the inhibitory effect on Vps34 wanes over time, the pro-autophagic signal from Class I PI3K inhibition dominates, leading to ULK1 activation and autophagosome formation. This mechanistic duality necessitates careful experimental design when employing 3-MA as an autophagy inhibitor and underscores its context-dependent outcomes [5] [9].
Table 3: Temporal Dynamics of 3-MA-Mediated PI3K Inhibition
PI3K Class | Target Subunits | 3-MA Inhibition Kinetics | Primary Downstream Effect | Net Autophagy Outcome |
---|---|---|---|---|
Class I | p110α, p110β | Persistent (>9 hours) | Sustained Akt/mTORC1 suppression | Pro-autophagic |
Class III | Vps34/p150 | Transient (<4 hours) | Acute PI3P loss | Anti-autophagic |
Furthermore, 3-MA exhibits off-target effects that complicate its specificity profile:
These off-target actions highlight limitations in 3-MA's utility as a selective autophagy modulator and necessitate cautious interpretation of phenotypes observed with its use.
The Unc-51-like kinases 1 and 2 (ULK1/2) serve as master regulators of autophagy initiation, integrating signals from nutrient-sensing pathways like mTORC1 and AMPK. Although 3-MA does not directly inhibit ULK1/2, it profoundly influences their activity through upstream regulatory networks. Under nutrient-sufficient conditions, active mTORC1 phosphorylates ULK1 at Ser757, disrupting its interaction with AMPK and preventing ULK1 activation. By persistently inhibiting Class I PI3K and consequently mTORC1 (as discussed in Section 1.2), 3-MA alleviates this inhibitory phosphorylation, permitting ULK1/2 autophosphorylation and activation [1] [10].
Once activated, ULK1/2 phosphorylates multiple components of the autophagy machinery, including Beclin-1 within the Vps34 complex and the cargo receptor ATG13. This phosphorylation cascade promotes phagophore assembly. However, 3-MA's transient inhibition of Vps34 (Section 1.1) creates a temporal disconnect: ULK1/2 activation during prolonged 3-MA treatment occurs without immediate Vps34 functionality, partially uncoupling initiation from nucleation. This may explain why prolonged 3-MA exposure increases autophagosome markers (e.g., LC3 puncta) but impairs their maturation into degradative autolysosomes [5] [10].
Molecular docking studies indicate that 3-MA exhibits stronger binding affinity for Vps34 (binding energy: −5.3 kcal/mol) than for ULK1 (not directly bound). This preferential targeting reinforces its primary action on PI3K isoforms rather than ULK kinases. In contrast, specific ULK1 inhibitors like SBI-0206965 directly bind the ULK1 kinase domain, inducing distinct conformational changes that suppress phosphorylation of downstream substrates without affecting PI3K activity [1] [10].
The complex interplay between 3-MA, ULK1/2, and PI3Ks underscores that its net effect on autophagy initiation depends critically on treatment duration and the dynamic equilibrium between its transient (Vps34) versus persistent (Class I PI3K/mTORC1) inhibitory actions.
Table 4: Comparative Analysis of Autophagy-Targeting Compounds
Target | Compound | Binding Affinity (Kd or IC50) | Primary Mechanism | Effect on Autophagic Flux |
---|---|---|---|---|
Class III PI3K (Vps34) | 3-Methyladenine | IC50 = 25 µM | ATP-competitive inhibition | Biphasic (inhibition then induction) |
ULK1/2 | SBI-0206965 | IC50 = 108 nM (ULK1), 711 nM (ULK2) | Direct kinase inhibition | Suppression |
mTOR | MHY1485 | Not Reported | mTOR activator (mechanism unclear) | Suppression |
Vps34 | SAR405 | IC50 = 1.2 nM | ATP-competitive inhibition | Sustained suppression |
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